

# N-tert-Butylglycine Hydrochloride: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *N-tert-Butylglycine hydrochloride*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**N-tert-Butylglycine hydrochloride**, a non-proteinogenic amino acid derivative, has emerged as a critical building block in synthetic organic chemistry and pharmaceutical development. Its unique structural features, particularly the sterically hindering tert-butyl group, impart valuable properties to molecules incorporating this moiety. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of **N-tert-Butylglycine hydrochloride**. It further details experimental protocols for its synthesis and analysis and explores its role in medicinal chemistry, with a focus on its application as a key intermediate in the synthesis of the antibiotic Tigecycline.

## Introduction

**N-tert-Butylglycine hydrochloride**, with the chemical formula  $C_6H_{14}ClNO_2$  and CAS number 6939-23-7, is the hydrochloride salt of N-tert-Butylglycine.<sup>[1][2]</sup> The introduction of the tert-butyl group to the nitrogen atom of glycine, the simplest proteinogenic amino acid, significantly increases its lipophilicity and steric bulk. These characteristics are instrumental in modulating the pharmacological profiles of parent drug molecules, including their metabolic stability and binding affinity to biological targets. While the precise historical first synthesis of **N-tert-Butylglycine hydrochloride** is not readily available in the surveyed literature, its development can be situated within the broader history of N-alkylated amino acids, a field that has been actively explored since the early 20th century for its potential to create novel peptide and small

molecule therapeutics. Its primary contemporary significance lies in its role as a crucial pharmaceutical intermediate.[1][3]

## Physicochemical Properties

**N-tert-Butylglycine hydrochloride** is a white to off-white crystalline powder.[4] It is freely soluble in water and slightly soluble in alcohols.[4] The hydrochloride salt form enhances its stability and ease of handling in laboratory and industrial settings.[2]

Property	Value	Reference(s)
Molecular Formula	C6H14ClNO2	[1]
Molecular Weight	167.63 g/mol	[1]
CAS Number	6939-23-7	[1]
Appearance	White to off-white crystalline powder	[4]
Melting Point	223-224 °C	[3]
Solubility	Soluble in water, slightly soluble in alcohols	[4]

## Synthesis of N-tert-Butylglycine Hydrochloride

The synthesis of **N-tert-Butylglycine hydrochloride** is typically achieved through a multi-step process that begins with the N-alkylation of a glycine derivative, followed by the formation of the hydrochloride salt. An industrialized process has been described in the patent literature, which involves the synthesis of a tert-butyl glycinate intermediate that is then converted to the final product.[5]

## Experimental Protocol: Synthesis of tert-Butyl Glycinate

This protocol is adapted from a patented industrial process.[5]

Materials:

- Glycine

- Ethyl tert-butyl ester
- Acid catalyst (e.g., perchloric acid)
- Aqueous sodium hydroxide solution (4 N)
- Dichloromethane
- Saturated brine solution

Procedure:

- Charge a reaction vessel with glycine and ethyl tert-butyl ester.
- Under controlled temperature, add the acid catalyst to initiate the synthesis of tert-butyl glycinate.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
- Once the reaction is complete, neutralize the mixture with a 4 N aqueous sodium hydroxide solution to a pH of 7.5-8.5.
- Separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine all organic layers and wash with a saturated brine solution.
- Concentrate the organic phase to obtain crude tert-butyl glycinate.

## Experimental Protocol: Formation of N-tert-Butylglycine Hydrochloride

This protocol describes the conversion of tert-butyl glycinate to its hydrochloride salt.<sup>[5]</sup>

Materials:

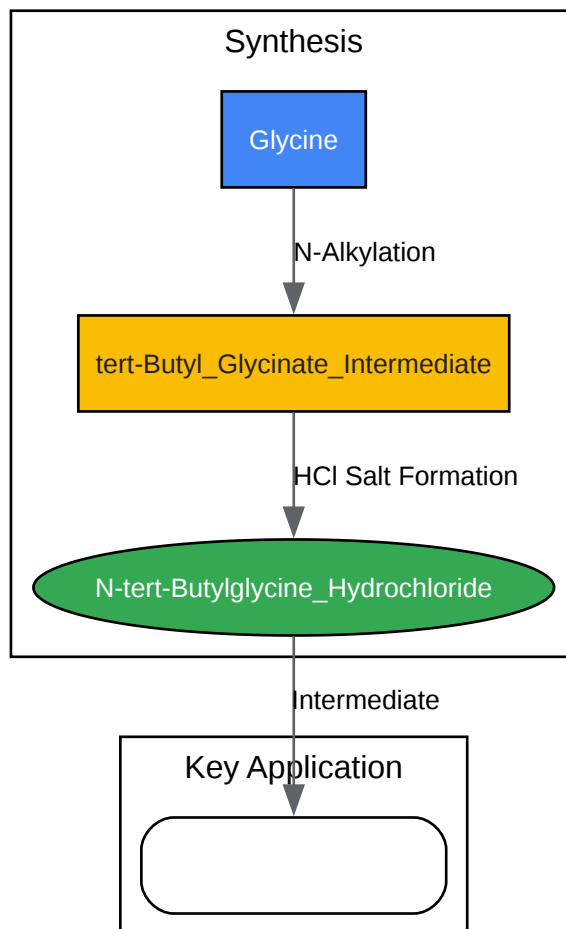
- tert-Butyl glycinate

- Ethyl acetate
- Hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

- Dissolve the crude tert-butyl glycinate in ethyl acetate.
- Cool the solution and introduce hydrogen chloride while stirring.
- Continue the addition of hydrogen chloride until the pH of the solution reaches approximately 0.5.
- A crystalline substance will precipitate out of the solution.
- Isolate the solid product by centrifugation or filtration.
- Wash the isolated solid to remove impurities.
- Dry the product to obtain **N-tert-Butylglycine hydrochloride**.

## General Synthesis Workflow for N-tert-Butylglycine Hydrochloride



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Synthesis and Application of N-tert-Butylglycine HCl.

## Analytical Methods

The purity and identity of **N-tert-Butylglycine hydrochloride** are critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.

## Experimental Protocol: HPLC Analysis

The following is a general HPLC method for the analysis of **N-tert-Butylglycine hydrochloride**, based on information from a patent for the detection of tigecycline intermediates.[6] For quantitative analysis, a full method validation according to ICH guidelines would be required.

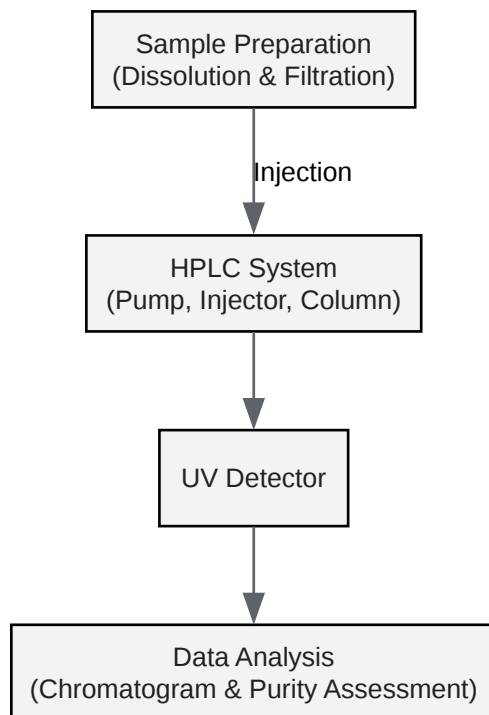
#### Chromatographic Conditions:

- Mobile Phase: A suitable buffer solution, for example, a solution of dipotassium hydrogen phosphate and sodium bisulfite in water, with the pH adjusted to 8.0 with a potassium hydroxide solution.[6]
- Column: A suitable reversed-phase column (e.g., C18).
- Detector: UV detector, with the wavelength set appropriately for the analyte.
- Flow Rate: To be optimized for the specific column and system.
- Injection Volume: To be optimized.
- Temperature: Ambient or controlled.

#### Sample Preparation:

- Accurately weigh a sample of **N-tert-Butylglycine hydrochloride**.
- Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[6]
- Filter the sample solution through a suitable syringe filter before injection.

## General Workflow for HPLC Analysis



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## HPLC Analysis Workflow.

## Role in Drug Development

The primary application of **N-tert-Butylglycine hydrochloride** in drug development is as a key starting material for the synthesis of the glycylicycline antibiotic, Tigecycline.[1][3] Tigecycline is a broad-spectrum antibiotic used to treat a variety of serious bacterial infections. The N-tert-butylglycylamido side chain of Tigecycline is crucial for its antibacterial activity and its ability to overcome common mechanisms of antibiotic resistance.

While direct and specific signaling pathway involvement for **N-tert-Butylglycine hydrochloride** itself is not extensively documented, its structural similarity to glycine suggests that derivatives could potentially interact with glycine-related biological targets. For instance, modified amino acids are known to act as enzyme inhibitors. Although no direct evidence was

found for N-tert-Butylglycine, it is conceivable that its derivatives could be designed to target enzymes like cholinesterases, which are implicated in neurodegenerative diseases.

## Conclusion

**N-tert-Butylglycine hydrochloride** is a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable on an industrial scale. The well-defined physicochemical properties and the availability of analytical methods for its characterization ensure its quality and suitability for pharmaceutical applications. Its indispensable role in the synthesis of Tigecycline underscores its importance in addressing the ongoing challenge of bacterial resistance. Future research may further expand the applications of this compound and its derivatives in the development of novel therapeutics.

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## References

- 1. nbinno.com [nbinno.com]
- 2. CAS 6939-23-7: Glycine, N-(1,1-dimethylethyl)-, hydrochlor... [cymitquimica.com]
- 3. apicule.com [apicule.com]
- 4. srinichem.com [srinichem.com]
- 5. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- 6. CN103149284B - Tigecycline side chain intermediate detecting method - Google Patents [patents.google.com]
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